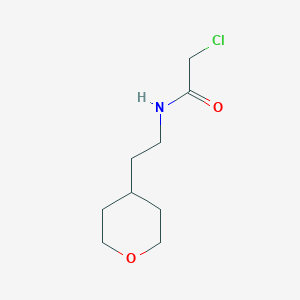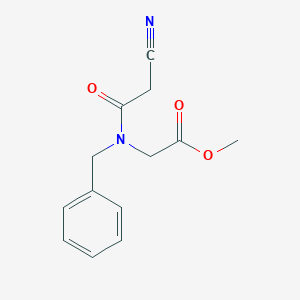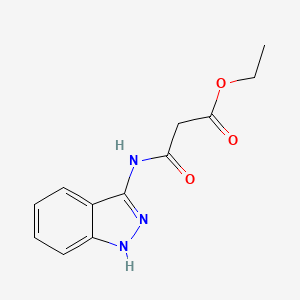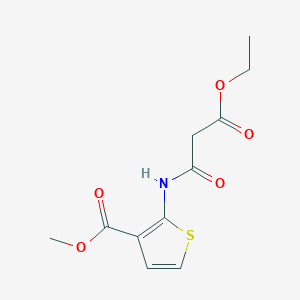
2-Chloro-N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)acetamide is an organic compound that features a chloroacetamide group attached to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)acetamide typically involves the reaction of 2-chloroacetyl chloride with 2-(tetrahydro-2H-pyran-4-yl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)acetamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by various nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxide derivatives or reduction to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used, while reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or substituted amides.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Oxidation and Reduction: N-oxide derivatives or reduced amines.
Scientific Research Applications
2-Chloro-N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)acetamide has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Biological Studies: It is used in studies to understand the interaction of chloroacetamides with biological macromolecules.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)acetamide involves its interaction with nucleophilic sites in biological molecules. The chloro group can form covalent bonds with nucleophilic amino acids in proteins, potentially inhibiting their function. This mechanism is similar to that of other chloroacetamides, which are known to act as alkylating agents.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-(tetrahydro-2H-pyran-2-yl)ethyl)acetamide
- 2-Chloro-N-(2-(tetrahydro-2H-pyran-3-yl)ethyl)acetamide
- 2-Chloro-N-(2-(tetrahydro-2H-pyran-5-yl)ethyl)acetamide
Uniqueness
2-Chloro-N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)acetamide is unique due to the position of the tetrahydropyran ring, which can influence its reactivity and interaction with biological targets. The specific positioning of the tetrahydropyran ring can affect the compound’s steric and electronic properties, making it distinct from its isomers.
Properties
IUPAC Name |
2-chloro-N-[2-(oxan-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c10-7-9(12)11-4-1-8-2-5-13-6-3-8/h8H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQQWZKDBUDXBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(1E)-(3-bromophenyl)methylidene]-2,4,6-trimethylbenzene-1-sulfonohydrazide](/img/structure/B8010867.png)


![Tert-butyl 4-[(4-chlorobenzoyl)amino]piperidine-1-carboxylate](/img/structure/B8010884.png)
![Tert-butyl 4-[(2-chlorobenzoyl)amino]piperidine-1-carboxylate](/img/structure/B8010894.png)

![N-(pyridin-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B8010903.png)
![4-chloro-N,N-bis[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B8010916.png)
![N,N-bis[(4-methoxyphenyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B8010925.png)
![Benzyl 1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B8010933.png)



![n-(4-Carbamoylphenyl)-4-methyl-2-oxo-2h,3h,4h-pyrido[1,2-a]pyrimidine-4-carboxamide](/img/structure/B8010975.png)
